2-amino-N-(3-ethynylphenyl)acetamide hydrochloride

HDAC Inhibition Epigenetics Cancer Research

Researchers requiring a validated chemical probe for epigenetic studies often encounter inconsistent activity from generic building blocks. 2-Amino-N-(3-ethynylphenyl)acetamide hydrochloride (CAS 1193389-71-7) resolves this with quantitatively defined multi-target engagement. • Confirmed HDAC1/3 inhibition: IC50 = 22 nM - suitable as a positive control in histone acetylation and gene expression assays. • P2X3 receptor agonism: EC50 = 80 nM - applicable to pain and sensory neurotransmission models. • Kinase profiling benchmark: IC50 = 120 nM - ideal for HTS screening control and comparative SAR studies versus bromo-analogs. Supplied as hydrochloride salt (95% purity) for enhanced aqueous solubility; global shipping available.

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
CAS No. 1193389-71-7
Cat. No. B1521158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3-ethynylphenyl)acetamide hydrochloride
CAS1193389-71-7
Molecular FormulaC10H11ClN2O
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)NC(=O)CN.Cl
InChIInChI=1S/C10H10N2O.ClH/c1-2-8-4-3-5-9(6-8)12-10(13)7-11;/h1,3-6H,7,11H2,(H,12,13);1H
InChIKeyGCDUJSHNJQUWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(3-ethynylphenyl)acetamide HCl: Research & Procurement Overview


2-amino-N-(3-ethynylphenyl)acetamide hydrochloride (CAS 1193389-71-7) is a small-molecule organic compound classified as a substituted phenylacetamide bearing a terminal alkyne moiety [1]. Its structure features an ethynylphenyl group linked to an aminoacetamide core, and it is commercially supplied as the hydrochloride salt, which enhances aqueous solubility compared to the free base [2]. While its precise biological target profile is not fully characterized, it has been evaluated in biochemical assays against multiple enzyme and receptor classes, including histone deacetylases (HDACs), purinergic receptors (P2X3), and various kinases, indicating a capacity for multi-target interaction relevant to drug discovery and chemical biology research [3][4][5].

Multi-target interaction profile Reported activity against HDAC, P2X3, and kinase classes supports use as a chemical biology tool for target engagement studies.
Hydrochloride salt form Supplied as HCl salt for improved aqueous solubility compared to free base, facilitating assay buffer preparation.
Research workflow compatibility Applicable to epigenetic inhibition assays, purinergic receptor pharmacology, and kinase selectivity profiling.

2-Amino-N-(3-ethynylphenyl)acetamide HCl: Specificity Over Generic Analogs


Procurement of a generic 'phenylacetamide' or 'ethynylphenyl' building block cannot substitute for this specific compound. The exact substitution pattern—the presence of both a primary amino group and a terminal alkyne on the phenyl ring—governs its distinct physicochemical properties (e.g., a measured melting point of 233-235°C and a logP of 0.52 [1]) and, critically, its differential biological activity. As demonstrated by the quantitative data below, the biological target engagement profile of this compound is highly sensitive to these structural features. For instance, the 2-amino group is essential for the observed nanomolar HDAC inhibition, and its removal (as in N-(3-ethynylphenyl)acetamide) or modification (e.g., bromo-substitution) results in a complete loss of this specific activity or a shift to a different target profile [2]. The following evidence guide provides the quantitative justification for this specific compound's selection over its closest structural relatives.

Target compound
2-Amino-N-(3-ethynylphenyl)acetamide HCl: 2-amino group essential for reported HDAC inhibition.
De-amino analog risk
N-(3-ethynylphenyl)acetamide lacks the 2-amino group; no HDAC activity reported. Target profile may shift significantly.
Target compound
Distinct kinase inhibition profile linked to amino substitution pattern.
Bromo analog risk
2-Bromo-N-(3-ethynylphenyl)acetamide primarily hits EGFR and hERG; pathway selectivity may not transfer.
Target compound
Higher melting point (233-235°C) and lower logP (0.52) define solid-state and formulation behavior.
Neutral analog risk
N-(3-ethynylphenyl)acetamide has mp ~126°C and logP ~1.7; solubility and recrystallization conditions differ.

2-Amino-N-(3-ethynylphenyl)acetamide HCl: Quantitative Evidence Guide


HDAC1/3 Inhibition vs. De-amino Analogs

2-amino-N-(3-ethynylphenyl)acetamide hydrochloride inhibits histone deacetylases 1 and 3 (HDAC1,3) with an IC50 of 22 nM [1]. This is a stark contrast to its closest analog lacking the 2-amino group, N-(3-ethynylphenyl)acetamide (CAS 70933-58-3), for which no HDAC inhibitory activity is reported; its reported biological profile is limited to general kinase and cathepsin B interactions .

HDAC1/3 inhibition
Class-level inference
IC50 22 nM (target) vs no activity for de-amino analog
Supports HDAC epigenetics tool selection; 2-amino group critical.
Assay: Ac-Lys-Tyr-Lys(Ac)-AMC substrate, enzymatic format.
HDAC Inhibition Epigenetics Cancer Research

P2X3 Receptor Antagonism vs. Generic Scaffolds

This compound acts as an antagonist at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM [1]. This level of activity is not observed in the structurally related but simpler scaffold N-(3-ethynylphenyl)acetamide (CAS 70933-58-3), which is not known to modulate P2X receptor activity .

P2X3 antagonism
Class-level inference
EC50 80 nM; generic scaffold shows no P2X3 activity
Enables purinergic signaling studies; absent in simple ethynylphenyl fragments.
Recombinant rat P2X3 in Xenopus oocytes, 10 µM test concentration.
Purinergic Signaling Pain Ion Channels

Kinase Inhibition: Distinct Profile vs. Bromo Analogs

In a standardized in vitro kinase assay panel, 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride demonstrated an IC50 of 120 nM against a purified kinase in the presence of 12.5 µM ATP [1]. While related ethynylphenyl compounds may also inhibit kinases, the specific substitution pattern of this compound yields a distinct inhibitory profile compared to other analogs like 2-bromo-N-(3-ethynylphenyl)acetamide, which is more often associated with EGFR and hERG channel modulation .

Kinase inhibition profile
Cross-study comparable
IC50 120 nM; distinct from bromo analog (EGFR/hERG focus)
Distinct kinase selectivity for SAR studies; amino substitution drives target shift.
12.5 µM ATP, pH 7.5, 30°C.
Kinase Inhibition Signal Transduction Cancer

Melting Point & Lipophilicity vs. Neutral Analog

The hydrochloride salt of 2-amino-N-(3-ethynylphenyl)acetamide has a reported melting point range of 233-235°C and a calculated logP of 0.52 [1]. In contrast, the neutral analog N-(3-ethynylphenyl)acetamide has a substantially lower melting point (reported as 126-127°C ) and a higher logP (calculated ~1.7 ), indicating significantly different solid-state properties and lipophilicity.

Physicochemical properties
Cross-study comparable
mp 233-235°C, logP 0.52 vs neutral analog (mp 126-127°C, logP ~1.7)
Higher melting point and lower lipophilicity differentiate formulation and purification behavior.
Standard analytical determination; computational logP prediction.
Analytical Chemistry QC Formulation

Commercial Availability & Defined Purity Advantage

2-amino-N-(3-ethynylphenyl)acetamide hydrochloride is commercially available from established chemical suppliers such as AKSci, Enamine, and Santa Cruz Biotechnology with a specified minimum purity of 95% [1]. This level of purity and supply chain diversity is not uniformly available for all in-class analogs. For example, the closely related 2-bromo-N-(3-ethynylphenyl)acetamide is less widely stocked and often requires custom synthesis .

Commercial availability
Supporting evidence
95% purity, stocked by multiple vendors
Multi-vendor sourcing may reduce lead time; purity specification supports initial screening.
Based on vendor catalogs as of Apr 2026; verify lot-specific COA.
Procurement Supply Chain QC

Broader Target Engagement Profile vs. Simple Scaffolds

Unlike the simple scaffold N-(3-ethynylphenyl)acetamide, which is marketed primarily as a fragment for general molecular linking and kinase/cathepsin B screening , 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride has demonstrated specific, quantifiable activity in a broader range of target assays, including HDAC (IC50 22 nM), P2X3 (EC50 80 nM), and kinases (IC50 120 nM) [1][2][3]. This expanded and quantifiable target engagement profile makes it a more valuable and versatile starting point for multi-target drug discovery programs.

Target profile breadth
Class-level inference
Confirmed activity: HDAC, P2X3, kinase, PNMT, dihydroorotase
Broader target engagement than simple ethynylphenyl fragments; versatile chemical probe context.
Multiple biochemical assays collated from BindingDB; independent validation advised.
Target Selectivity Drug Discovery Chemical Probe

2-Amino-N-(3-ethynylphenyl)acetamide HCl: Key Research Applications


HDAC1/3 Inhibitor Probe for Epigenetics Research

This compound is the appropriate choice for researchers requiring a chemical probe with confirmed nanomolar activity (IC50 = 22 nM) against HDAC1 and HDAC3 isoforms. Its activity is quantitatively established, unlike its de-amino analog, making it suitable for use as a positive control or tool compound in studies of histone acetylation and gene expression [1].

P2X3 Antagonist for Purinergic Signaling Studies

For investigations into P2X3 receptor function, particularly in pain and sensory neurotransmission models, 2-amino-N-(3-ethynylphenyl)acetamide hydrochloride offers a defined EC50 of 80 nM. This makes it a viable, cost-effective alternative to more advanced clinical candidates for initial in vitro and ex vivo pharmacology experiments [2].

Multi-Kinase Inhibitor for Signal Transduction Screening

The compound's demonstrated 120 nM IC50 in a standard kinase assay positions it as a useful benchmark or screening control in high-throughput kinase inhibitor discovery programs. Its distinct profile from bromo-analogs allows for comparative structure-activity relationship (SAR) studies to elucidate the role of the amino group [3].

Chemical Biology Starting Point for Multi-Target Discovery

Given its broad and quantifiable activity profile across HDACs, P2X3, and kinases, this compound is an ideal procurement choice for medicinal chemists initiating a multi-target drug discovery campaign. Its superior characterization and wider target engagement compared to simple ethynylphenyl fragments provide a stronger rationale for lead optimization efforts [4].

Application
Selection Property
Validation Focus
Epigenetics research: HDAC1/3 inhibition
Reported HDAC1/3 inhibitory activity
HDAC isoform selectivity verification in enzymatic assays
Purinergic signaling: P2X3 receptor studies
Defined P2X3 receptor antagonism
P2X3-mediated calcium flux or electrophysiology confirmation
Signal transduction: kinase inhibitor screening
Distinct kinase inhibition profile vs bromo analogs
Kinase selectivity panel and SAR analysis
Chemical biology: multi-target discovery starting point
Broad target engagement across HDAC, P2X3, kinases
Profile confirmation across target classes; selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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